molecular formula C15H16N8O B2709887 N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide CAS No. 1251610-02-2

N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide

Cat. No.: B2709887
CAS No.: 1251610-02-2
M. Wt: 324.348
InChI Key: WANUHJQSTBMYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide” is a pyrazole-bearing compound . Pyrazoles are heterocyclic chemical compounds with a natural or synthetic origin. Their nitrogen-based hetero-aromatic ring structure represented a remarkable scaffold for the synthesis and development of many new promising drugs .


Synthesis Analysis

The synthesis of pyrazole derivatives has been reported in several studies . For instance, one study reported the synthesis of pyrazole derivatives by intermediate derivatization methods (IDMs) . Another study reported the synthesis of hydrazine-coupled pyrazoles . The structures of these synthesized compounds were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been analyzed using various techniques such as 1H NMR, 13C NMR, FT-IR spectroscopy, and electrospray ionization mass spectrometry (ESI-MS) . In some cases, the structure was also determined by X-ray crystallography .


Chemical Reactions Analysis

The reactivity of pyrazole derivatives has been investigated in several studies . For instance, new compounds were obtained in basic conditions via the retro-Claisen reaction of related 3-monosubstituted acetylacetone .


Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives have been analyzed using various techniques . For instance, one study reported the use of UV/Vis spectroscopy and cyclic voltammetry .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Compounds within the pyrazolopyrimidine class have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. A novel series of such derivatives exhibited cytotoxic effects against cancer cell lines and showed inhibition of 5-lipoxygenase, an enzyme involved in inflammatory processes. This dual functionality underscores the potential of these compounds in the development of new therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).

Antiviral and Antitumor Activities

The synthesis of pyrazolo[3,4-d]pyrimidine ribonucleosides has demonstrated significant biological activity. Some derivatives were tested in vitro against certain viruses and tumor cells, with particular analogues showing notable antitumor activity. This indicates the potential of pyrazolopyrimidine derivatives in antiviral and anticancer research, providing a foundation for the development of new therapeutic agents (Petrie et al., 1985).

Antibacterial and Antifungal Properties

Another aspect of research on pyrazolopyrimidine derivatives has revealed their potential in combating microbial infections. Certain thienopyrimidine derivatives have been synthesized and shown pronounced antimicrobial activity. These compounds open new avenues for the design of antibacterial and antifungal agents, addressing the growing concern over antimicrobial resistance (Bhuiyan et al., 2006).

Fungicidal Activity

Derivatives of pyrazolo[1,5-a]pyrimidine, structurally related to the systemic fungicide carboxin, have shown high levels of fungicidal activity in assays against Basidiomycete species. This highlights the potential of these compounds in agricultural applications, providing a basis for the development of new fungicides (Huppatz, 1985).

Insecticidal and Antibacterial Potential

The synthesis of pyrimidine-linked pyrazole heterocyclics has explored their insecticidal and antibacterial potential. These compounds have been evaluated against Pseudococcidae insects and selected microorganisms, demonstrating the capacity of pyrazolopyrimidine derivatives to serve as lead compounds in the development of new insecticides and antibacterial agents (Deohate and Palaspagar, 2020).

Mechanism of Action

While the specific mechanism of action for “N-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)pyrimidine-2-carboxamide” is not mentioned in the retrieved papers, pyrazole derivatives are known for their diverse pharmacological effects .

Future Directions

Pyrazole derivatives have shown potential in various fields, including medicinal chemistry . Therefore, future research could focus on exploring their potential applications in more depth, as well as optimizing their synthesis processes .

Properties

IUPAC Name

N-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N8O/c1-11-21-12(10-13(22-11)23-9-3-6-20-23)16-7-8-19-15(24)14-17-4-2-5-18-14/h2-6,9-10H,7-8H2,1H3,(H,19,24)(H,16,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANUHJQSTBMYGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NCCNC(=O)C3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.